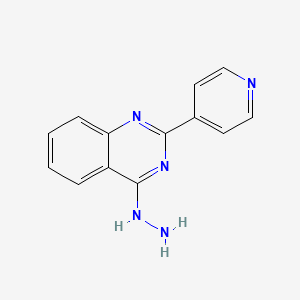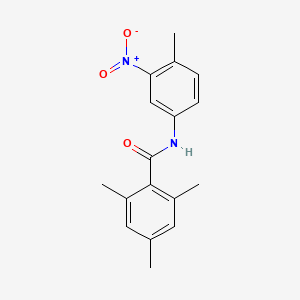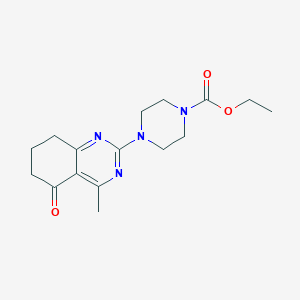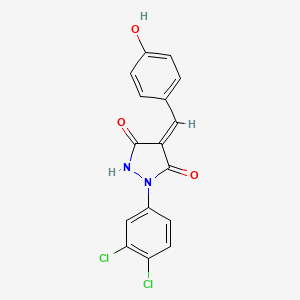![molecular formula C11H12BrNO3 B5597649 methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)
methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate is a chemical compound that has been synthesized and analyzed in various studies focusing on its molecular structure, synthesis methods, chemical reactions, and properties. This compound is relevant in fields such as material science, pharmaceutical research, and chemical engineering due to its potential applications and inherent chemical characteristics.
Synthesis Analysis
The synthesis of methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate involves copper-catalyzed cross-coupling reactions. A novel synthesis approach has been detailed for a surfactant containing this compound, highlighting its structure confirmation through FTIR, NMR, and HRMS techniques, alongside purity checks via HPLC. This process underlines the compound's potential in forming unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC) (Chen, Hu, & Fu, 2013).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods such as FT-IR and NMR, alongside X-ray diffraction studies, has confirmed the compound's structure. Investigations into its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps have provided insights into its stability, charge transfer mechanisms, and geometrical parameters (Raju et al., 2015).
Chemical Reactions and Properties
Research into the compound's reactions has explored transformations with aromatic amines leading to various derivatives. These studies have helped understand the cyclization processes and the formation of mixtures containing oxazolo[4,5-c]quinoline derivatives and imidazole-4-carboxylate derivatives, revealing the compound's versatility in chemical reactions (Stanovnik et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and aggregation behavior, have been inferred from synthesis methods and molecular structure analyses. These properties are crucial for determining the compound's applicability in various industrial and research contexts.
Chemical Properties Analysis
The compound exhibits interesting chemical properties, such as its role in forming non-covalent interactions like hydrogen bonding and Van der Waals interactions. These properties have been studied through reduced density gradient (RDG) analysis, highlighting the compound's potential in biological and chemical applications (Vanasundari et al., 2018).
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Studies
Molecular docking and vibrational studies have been employed to understand the structural and electronic properties of similar butanoic acid derivatives. These compounds exhibit potential in nonlinear optical materials due to their dipole moment and hyperpolarizability, indicating their utility in materials science. Theoretical analyses, including natural bond orbital (NBO) analysis and frontier molecular orbital (HOMO and LUMO) energies, provide insights into the compound's reactivity. Additionally, docking studies suggest these compounds' biological activities by inhibiting Placenta Growth Factor (PIGF-1), highlighting their pharmacological importance (Vanasundari et al., 2018).
Pharmacological Activities
The synthesis and in silico evaluation of thiazole derivatives related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate have been explored for antiproliferative activity. These studies indicate the potential of such compounds to inhibit DNA gyrase-ATPase activity, a key target for cytotoxic properties, suggesting applications in cancer research (Yurttaş et al., 2022).
Synthesis and Biochemical Applications
Novel syntheses of surfactants containing a benzene ring, similar to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, have demonstrated applications in forming large-diameter premicellar aggregations, indicating potential uses in the development of new surfactant materials (Chen et al., 2013).
Anticonvulsant and Antinociceptive Activities
Research has also explored the antinociceptive activities of enaminone compounds, related to methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate, in animal models. These studies contribute to understanding the therapeutic potential of such compounds in pain management and their mechanisms of action, including interactions with GABA receptors (Masocha et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, methyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 4-(4-bromoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSDYTQFKFEMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)
![2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5597598.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)
![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)
![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5597668.png)